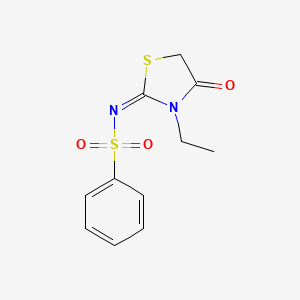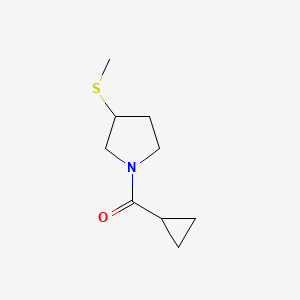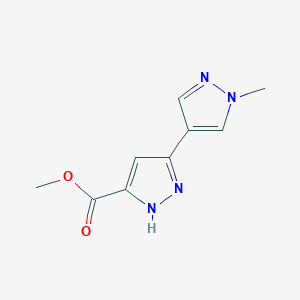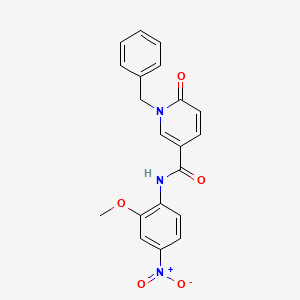
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide, also known as BMN-673, is a novel PARP (poly (ADP-ribose) polymerase) inhibitor that has gained significant attention in the field of cancer research. PARP inhibitors are a promising class of drugs that have shown potential in the treatment of various types of cancer.
科学的研究の応用
Synthesis and Medicinal Chemistry
Synthesis of Novel Compounds
Research includes the synthesis of various derivatives and analogs of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide for potential medicinal applications. These compounds are synthesized using different chemical reactions and characterized through spectroscopic methods such as NMR and mass spectrometry (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Corrosion Inhibition Studies
Some derivatives of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide have been studied for their potential as corrosion inhibitors. These studies involve electrochemical and computational methods to assess their effectiveness in preventing corrosion in metals (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Anticancer and Antitumor Applications
Certain derivatives of this compound have been synthesized and evaluated as potential antineoplastic agents. These studies involve synthesizing the compound and testing its biological activity against cancer cell lines (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).
Antibacterial and Antifungal Activities
Some derivatives of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide exhibit antibacterial and antifungal properties. These studies involve synthesizing the compound and testing its efficacy in inhibiting bacterial and fungal growth (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Synthesis of Biologically Active Compounds
The compound is used as an intermediate in the synthesis of various biologically active compounds. This includes the development of derivatives with potential therapeutic applications (Crich & Rumthao, 2004).
特性
IUPAC Name |
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-18-11-16(23(26)27)8-9-17(18)21-20(25)15-7-10-19(24)22(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTJSEXYUZDKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

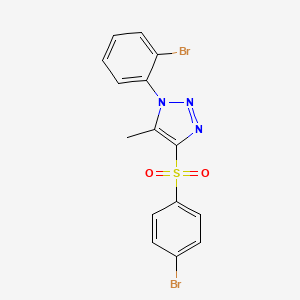
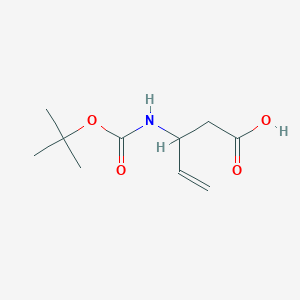
![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)
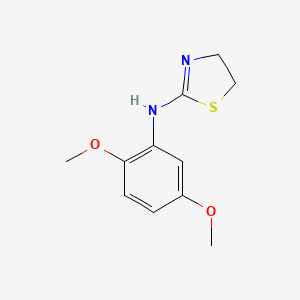
![(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2631925.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2631927.png)
![5-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2631928.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)
![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2631934.png)
